An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
An In-depth Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Belonging to the 1,3,4-oxadiazole class, a group of five-membered heterocycles containing one oxygen and two nitrogen atoms, this compound is noted for its inherent chemical stability and versatile reactivity. The presence of a reactive chloromethyl group makes it an excellent electrophilic intermediate for introducing the 5-methyl-1,3,4-oxadiazole moiety into various molecular scaffolds. This core structure is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Consequently, 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is of significant interest to researchers in medicinal chemistry and agrochemical development as a precursor for novel therapeutic agents and pesticides.[1][3]
Physicochemical and Spectral Properties
The fundamental physicochemical characteristics of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
Core Physicochemical Data
| Property | Value |
| CAS Number | 3914-42-9 |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol [4] |
| Appearance | Off-white to light yellow solid or solid-liquid mixture |
| Melting Point | 135-137 °C |
| Boiling Point | 211.7 °C (Predicted) |
| Density | 1.291 g/cm³ (Predicted) |
| Flash Point | 81.8 °C |
| pKa | -4.20 (Predicted) |
| LogP | 1.12 |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) |
Spectral Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). |
| ¹³C NMR | Resonances corresponding to the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring. |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-O-C stretching vibrations of the oxadiazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Experimental Protocols
The following sections detail a representative protocol for the synthesis and characterization of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.
Synthesis Protocol: Cyclodehydration of Diacylhydrazines
The most common and established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine precursors.[6] This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently used reagent.
Step 1: Synthesis of N-acetyl-N'-chloroacetylhydrazine (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of acetylhydrazide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Acylation: Cool the solution in an ice bath (0 °C). Add one equivalent of chloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent can be removed under reduced pressure. The resulting crude product may be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
-
Reaction Setup: To the crude N-acetyl-N'-chloroacetylhydrazine from the previous step, add phosphorus oxychloride (POCl₃) in excess. This reaction is often performed neat or in a high-boiling inert solvent.
-
Cyclodehydration: Heat the mixture to reflux for 6-24 hours.[6] The progress of the ring closure should be monitored by TLC.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.[6]
Caption: General workflow for the synthesis of the target compound.
Reactivity and Stability
The chemical behavior of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is dictated by two primary structural features: the stable 1,3,4-oxadiazole ring and the reactive chloromethyl group.
-
Stability: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal and chemical stability.[6][7] This stability makes it a robust scaffold that can withstand a variety of reaction conditions, which is advantageous for its use as a building block in multi-step syntheses.
-
Reactivity: The C-Cl bond in the chloromethyl substituent is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a wide range of nucleophilic substitution (Sₙ2) reactions, enabling the facile introduction of various functional groups such as amines, thiols, and alcohols.[8][9] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Nucleophilic substitution at the chloromethyl group.
Applications in Drug Discovery and Agrochemicals
The 1,3,4-oxadiazole moiety is a recognized "privileged structure" in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding.[10] 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole serves as a key starting material for synthesizing derivatives that exhibit a wide array of biological activities.
-
Antimicrobial Agents: Many derivatives have shown potent activity against various bacterial and fungal strains.[1]
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Anticancer Agents: The oxadiazole core is present in compounds designed to inhibit cancer cell proliferation.[10][11]
-
Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with significant anti-inflammatory and pain-relieving effects.[1]
-
Agrochemicals: Its derivatives are utilized as insecticides, herbicides, and fungicides in agriculture.[1][2]
The synthetic accessibility and the established biological significance of the oxadiazole core ensure that 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole will remain a valuable tool for researchers aiming to develop novel, biologically active compounds.
Caption: Structure-property-application relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds | Scientific.Net [scientific.net]
- 4. scbt.com [scbt.com]
- 5. 2-(CHLOROMETHYL)-5-METHYL-1,3,4-OXADIAZOLE(3914-42-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 9. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
